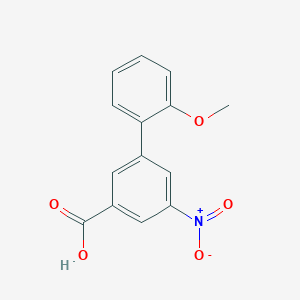

3-(2-Methoxyphenyl)-5-nitrobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Nitroaromatic Compounds

3-(2-Methoxyphenyl)-5-nitrobenzoic acid belongs to two prominent classes of organic compounds: benzoic acid derivatives and nitroaromatic compounds. The benzoic acid framework, a benzene (B151609) ring attached to a carboxylic acid, is a fundamental structure in organic chemistry. calpaclab.com Derivatives of benzoic acid are widespread in nature and are crucial precursors in the industrial synthesis of a vast array of products, including dyes and pharmaceuticals. chemicalbook.comharvard.edu The carboxylic acid group is particularly useful as it can undergo numerous transformations, such as esterification and amidation.

Simultaneously, the compound is classified as a nitroaromatic. Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) on an aromatic ring, are rare in nature and are primarily synthetic. sigmaaldrich.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds important intermediates in chemical synthesis. sigmaaldrich.comcymitquimica.com This functional group is often introduced to serve as a precursor to an amino group via reduction, a common strategy in the synthesis of pharmaceuticals. The presence of both the carboxylic acid and the nitro group on a biphenyl (B1667301) scaffold makes this compound a bifunctional reagent with significant synthetic potential.

Overview of Methoxyphenyl and Nitro-Substituted Aromatic Compounds in Scientific Inquiry

Aromatic compounds bearing methoxy (B1213986) (–OCH₃) and nitro (–NO₂) substituents are cornerstones of modern synthetic chemistry. The methoxy group, an electron-donating group, and the nitro group, a strong electron-withdrawing group, provide chemists with tools to modulate the electronic environment of an aromatic ring, thereby directing the regioselectivity of further reactions and influencing the properties of the final molecule.

Nitroaromatic compounds are extensively used as intermediates in the production of pharmaceuticals, pesticides, and dyes. veeprho.comnih.gov The nitro group's ability to be selectively reduced to an amine is a key transformation in many synthetic pathways. Methoxyphenyl compounds are also vital. The methoxy group is prevalent in many natural products and pharmacologically active molecules, where it can influence binding to biological targets and improve pharmacokinetic properties. The synthesis of complex biaryl structures, such as the one found in this compound, often relies on powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. harvard.edukochi-tech.ac.jprsc.org This reaction enables the precise formation of a carbon-carbon bond between two aromatic rings, a common strategy for constructing the core of many modern drugs and materials. gre.ac.uk

Research Significance and Potential Academic Pathways for this compound

The primary research significance of this compound lies in its application as a specialized chemical intermediate. It is not typically an end-product but rather a crucial component in the multi-step synthesis of more complex molecules with specific biological activities.

Detailed research has identified this compound as a reagent in the preparation of pyrazolone (B3327878) derivatives, which are being investigated for the treatment of thrombocytopenia (a condition characterized by a low platelet count). cymitquimica.com Furthermore, it is documented as a known intermediate and impurity in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. veeprho.comchemicalbook.com

The synthesis of this compound itself represents a typical academic and industrial challenge in organic synthesis, requiring modern catalytic methods. The construction of its biphenyl core is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction, which would involve joining a derivative of 3-bromobenzoic acid or 3-carboxyphenylboronic acid with an appropriately substituted methoxy-nitro-benzene partner. harvard.edukochi-tech.ac.jp Future academic pathways for this compound could involve the development of more efficient and sustainable synthetic routes or its use as a scaffold to generate libraries of new compounds for screening against various biological targets.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | sigmaaldrich.comveeprho.com |

| Synonyms | 3-(2-methoxy-3-nitrophenyl)benzoic acid | cymitquimica.comchemicalbook.com |

| CAS Number | 376591-94-5 | calpaclab.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₁NO₅ | calpaclab.comchemicalbook.com |

| Molecular Weight | 273.24 g/mol | calpaclab.comchemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| pKa (Predicted) | 3.95 ± 0.10 | chemicalbook.com |

| Boiling Point (Predicted) | 467.2 ± 40.0 °C | chemicalbook.com |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Bromobenzoic acid |

| 3-carboxyphenylboronic acid |

| Benzoic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(7-9)15(18)19/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQKSMGASWGECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689142 | |

| Record name | 2'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138322-95-8 | |

| Record name | 2'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Methoxyphenyl 5 Nitrobenzoic Acid

Established Synthetic Routes to 3-(2-Methoxyphenyl)-5-nitrobenzoic acid

The synthesis of this compound can be achieved through well-established methodologies, primarily involving the strategic introduction of a nitro group onto a pre-formed biaryl system or the construction of the biaryl backbone itself.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. The direct nitration of a suitable precursor is a primary method for introducing the nitro group. In this context, the starting material would be 3-(2-Methoxyphenyl)benzoic acid.

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. youtube.comtruman.edu The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. youtube.com

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzoic acid ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, which pulls electron density from the ring and directs incoming electrophiles to positions 3 and 5. youtube.comwikipedia.orgquora.com The 2-methoxyphenyl group at position 3 is an activating, ortho, para-directing group. The confluence of these directing effects favors the substitution at the C5 position, which is meta to the carboxylic acid and ortho to the 2-methoxyphenyl group. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to minimize the formation of dinitrated and other isomeric byproducts. truman.edu

Table 1: Electrophilic Nitration of 3-(2-Methoxyphenyl)benzoic acid

| Precursor | Reagents | Product | Key Conditions |

|---|

Precursor-Based Synthesis Pathways, including reactions of 3-(2-Methoxyphenyl)benzoic acid

Beyond direct nitration of the parent biaryl acid, precursor-based pathways offer alternative and often more controlled synthetic strategies. One of the most powerful methods for constructing the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgresearchgate.net

This pathway involves the palladium-catalyzed reaction between an organoboron compound and an aryl halide. For the synthesis of this compound, this could be achieved by coupling 3-bromo-5-nitrobenzoic acid with 2-methoxyphenylboronic acid . This approach builds the target molecule from two separate, functionalized precursors, allowing for greater control and modularity.

The catalytic cycle for the Suzuki reaction generally involves three key steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-nitrobenzoic acid).

Transmetalation: The organic group from the organoboron species (2-methoxyphenyl group) is transferred to the palladium center, typically requiring a base to activate the boronic acid.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.

Advanced Synthetic Strategies and Novel Route Development

Modern synthetic chemistry continues to refine these classic transformations, focusing on improving efficiency, selectivity, and sustainability through advanced catalytic systems and modular designs.

Catalyst-Mediated Synthesis Techniques

The Suzuki-Miyaura coupling is a prime example of a catalyst-mediated synthesis technique. The choice of palladium source, ligands, base, and solvent system is crucial for achieving high yields and turnover numbers. researchgate.net While traditional catalysts include Pd(PPh₃)₄, modern systems often employ more sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that enhance catalyst stability and activity, even allowing for the use of less reactive aryl chlorides. libretexts.org

Furthermore, continuous flow processes for reactions like nitration are being developed to offer better control over reaction parameters, improve safety for highly exothermic reactions, and increase throughput compared to conventional batch reactors. soton.ac.uk

Modular Synthesis Approaches for Complex Architectures

The true power of methods like the Suzuki-Miyaura coupling lies in their modularity. researchgate.net By treating the two aromatic rings as separate building blocks (modules), a wide variety of analogs can be synthesized by simply changing one of the coupling partners.

For instance, by replacing 2-methoxyphenylboronic acid with other substituted phenylboronic acids, a library of 3-(substituted-phenyl)-5-nitrobenzoic acids can be generated. Similarly, using different halogenated nitrobenzoic acids provides another axis for structural diversification. This modular approach is a cornerstone of modern medicinal chemistry and materials science for rapidly exploring structure-activity relationships. A recent study demonstrated the synthesis of 2,2'-dimethoxybiphenyl (B32100) through the Suzuki coupling of 2-methoxyphenyl bromide and 2-methoxyphenylboronic acid, highlighting the effectiveness of this method for creating sterically hindered biaryls. nih.gov

Table 2: Modular Suzuki Coupling for Analog Synthesis

| Aryl Halide Module | Boronic Acid Module | Catalyst System | Product Class |

|---|---|---|---|

| 3-Bromo-5-nitrobenzoic acid | 2-Methoxyphenylboronic acid | Pd(0) catalyst, Base | This compound |

| 3-Bromo-5-nitrobenzoic acid | 3,4-Dimethoxyphenylboronic acid | Pd(0) catalyst, Base | 3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid |

Derivatization and Functionalization Reactions of this compound

The presence of both a carboxylic acid and a nitro group makes this compound a versatile intermediate for further chemical transformations.

The carboxylic acid functional group can readily undergo a variety of reactions:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding ester. google.comtruman.edujocpr.com

Amide Formation: Conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, produces the corresponding amide. sigmaaldrich.com

The nitro group is also a key site for functionalization:

Reduction to Amine: The most common transformation of the nitro group is its reduction to an amine (—NH₂). This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂, Pd/C) or with reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl). wikipedia.orgsigmaaldrich.com This transformation is pivotal as it converts a strong electron-withdrawing group into an electron-donating group, fundamentally altering the molecule's electronic properties and providing a nucleophilic handle for further reactions like diazotization or acylation.

Table 3: Key Functionalization Reactions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Ester |

| Carboxylic Acid | Amide Formation | 1. SOCl₂ 2. Amine (R-NH₂) | Amide |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups. Standard organic chemistry transformations can be applied to this moiety.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, reaction with methanol (B129727) would yield methyl 3-(2-methoxyphenyl)-5-nitrobenzoate.

Amidation: Amide derivatives can be synthesized by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 3-(2-methoxyphenyl)-5-nitrobenzoate |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Primary or Secondary Amine (e.g., RNH₂) | N-substituted 3-(2-methoxyphenyl)-5-nitrobenzamide |

Nitro Group Reductions and Modifications

The nitro group on the aromatic ring is another key functional group that can undergo various transformations, most notably reduction to an amino group. This transformation is crucial for the synthesis of many biologically active molecules.

Reduction to Amine: The nitro group can be reduced to a primary amine (aniline derivative) using several well-established methods. masterorganicchemistry.com Catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and clean method. wikipedia.org Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), is also highly effective for this transformation. stackexchange.comyoutube.com The resulting 3-amino-5-(2-methoxyphenyl)benzoic acid would be a valuable intermediate for further synthetic elaborations.

| Transformation | Reagents and Conditions | Product |

| Nitro Reduction | H₂, Pd/C, or Sn/HCl, or Fe/HCl | 3-Amino-5-(2-methoxyphenyl)benzoic acid |

Synthetic Approaches to Structurally Analogous Compounds

The synthetic methodologies applied to this compound can be extended to a variety of structurally related compounds, highlighting the versatility of these chemical transformations.

Derivatives Featuring Methoxyphenyl and Nitro Substituents

The synthesis of various substituted nitrobenzoic acids serves as a foundation for creating a diverse range of chemical entities.

2-Amino-5-nitrobenzoic acid: This compound is an important intermediate in the synthesis of dyes and various heterocyclic compounds. guidechem.comnih.gov It can be synthesized through the nitration of 2-aminobenzoic acid or the reduction of 2,5-dinitrobenzoic acid. chemicalbook.com A reported synthesis involves the oxidation of 5-nitroisatin (B147319). chemicalbook.com

4-Methyl-3-nitrobenzoic acid: This compound has been used in the synthesis of one-dimensional lanthanide coordination complexes. sigmaaldrich.comchemicalbook.com It can be prepared by the nitration of 4-methylbenzoic acid. It is a solid with a melting point of around 178-180°C and is soluble in organic solvents like ethanol (B145695) and acetone. guidechem.com

5-Methoxy-2-nitrobenzoic acid: This compound is a useful starting material for the synthesis of various biologically active molecules, including dictyoquinazol A and pyrrolobenzodiazepines. sigmaaldrich.com It can be used to synthesize 5-methoxy-2-nitrobenzamide (B1645970) by reaction with thionyl chloride followed by ammonia. chemicalbook.com

4-(Bromomethyl)-3-nitrobenzoic acid: This derivative is a versatile reagent used in the synthesis of various compounds, including succinimide (B58015) esters and as a photocleavable linker. sigmaaldrich.comfishersci.comnih.gov It can be synthesized by the nitration of 4-bromomethylbenzoic acid. sigmaaldrich.com There are several proposed synthetic routes starting from benzene (B151609), including the bromination and subsequent acylation and oxidation, followed by nitration. quora.comquora.com

| Compound | Key Synthetic Precursors/Reactions |

| 2-Amino-5-nitrobenzoic acid | Nitration of 2-aminobenzoic acid; Reduction of 2,5-dinitrobenzoic acid; Oxidation of 5-nitroisatin guidechem.comnih.govchemicalbook.com |

| 4-Methyl-3-nitrobenzoic acid | Nitration of 4-methylbenzoic acid sigmaaldrich.comchemicalbook.com |

| 5-Methoxy-2-nitrobenzoic acid | Used as a starting material for various syntheses sigmaaldrich.comchemicalbook.com |

| 4-(Bromomethyl)-3-nitrobenzoic acid | Nitration of 4-bromomethylbenzoic acid sigmaaldrich.comfishersci.comnih.gov |

Heterocyclic Incorporations and Ring System Modifications Utilizing Related Benzoic Acid Scaffolds

Benzoic acid derivatives are invaluable precursors for the construction of a wide array of heterocyclic ring systems, many of which are of significant interest in medicinal chemistry and materials science.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from benzoic acids by first converting the acid to its corresponding ester, followed by reaction with hydrazine (B178648) to form a hydrazide. researchgate.netsphinxsai.com The hydrazide can then undergo oxidative cyclization, for example, using phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.netsphinxsai.com Another approach involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane followed by copper-catalyzed coupling. organic-chemistry.org

Thiazolidinones: Thiazolidin-4-ones are commonly synthesized through a multi-component reaction involving an amine, a carbonyl compound (like an aldehyde), and a mercapto-acid (such as thioglycolic acid). researchgate.netajrconline.org Benzoic acid derivatives can be incorporated into thiazolidinone structures, for example, by using a benzoic acid-containing amine as one of the components. researchgate.net

Isocoumarins: Isocoumarins can be synthesized from benzoic acids through several transition-metal-catalyzed methods. thieme-connect.comacs.orgorganic-chemistry.org One approach involves the ruthenium-catalyzed oxidative C-H/O-H bond cleavage and annulation with alkynes. thieme-connect.com Another method utilizes a palladium-catalyzed oxidative coupling of benzoic acids and vinylarenes. acs.org Copper-promoted intramolecular oxidative dehydrogenation is also a viable route. researchgate.net

Benzimidazoles: Benzimidazoles are readily synthesized by the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govrsc.org The reaction of a benzoic acid with o-phenylenediamine, often under acidic conditions or at high temperatures, leads to the formation of a 2-arylbenzimidazole. rsc.orgorganic-chemistry.orgrsc.org A green chemistry approach using ball milling has also been reported for the solvent-free synthesis of benzimidazoles from benzoic acid and o-phenylenediamine. nih.gov

Quinazolinobenzodiazepine-benzothiazole hybrids: The synthesis of such complex hybrid molecules involves multi-step sequences. While not a direct cyclization from a simple benzoic acid, the synthesis of the benzothiazole (B30560) portion can start from a substituted benzoic acid like 4-methyl-3-nitrobenzoic acid, which is then elaborated through several steps including amide formation, thionation, and further cyclizations to build the final hybrid structure.

| Heterocycle | General Synthetic Strategy from Benzoic Acid Scaffolds |

| Oxadiazoles | Conversion of benzoic acid to hydrazide, followed by cyclization researchgate.netsphinxsai.comorganic-chemistry.org |

| Thiazolidinones | Multi-component reaction using a benzoic acid-containing amine researchgate.netajrconline.org |

| Isocoumarins | Transition-metal-catalyzed annulation of benzoic acids with alkynes or vinylarenes thieme-connect.comacs.orgorganic-chemistry.orgresearchgate.net |

| Benzimidazoles | Condensation of benzoic acids with o-phenylenediamines nih.govrsc.orgorganic-chemistry.orgrsc.org |

| Quinazolinobenzodiazepine-benzothiazole hybrids | Multi-step synthesis starting from a substituted benzoic acid derivative |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Methoxyphenyl 5 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of 3-(2-Methoxyphenyl)-5-nitrobenzoic acid would be expected to show distinct signals for the aromatic protons on both the benzoic acid and methoxyphenyl rings, as well as a singlet for the methoxy (B1213986) group protons and a signal for the carboxylic acid proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern of the molecule. However, no experimental ¹H NMR data for this specific compound could be located.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, distinct signals would be expected for each unique carbon atom, including the carboxyl carbon, the carbons of the two aromatic rings, and the methoxy carbon. The chemical shifts of these signals are highly dependent on their electronic environment, which is influenced by the methoxy and nitro substituents. Without experimental data, a detailed analysis is not possible.

Advanced NMR Techniques (e.g., 1H-13C HMQC, ¹¹⁹Sn NMR for metal complexes)

Two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) would be invaluable for definitively assigning the proton and carbon signals by correlating the shifts of directly bonded ¹H and ¹³C nuclei. Furthermore, if derivatives of this compound were to be used as ligands in organotin chemistry, ¹¹⁹Sn NMR spectroscopy would be a critical tool for characterizing the resulting metal complexes. Regrettably, no literature reporting such advanced NMR studies on this compound or its derivatives was found.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides insights into the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the asymmetric and symmetric stretches of the nitro group (NO₂), C-O stretches of the ether and carboxylic acid, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The precise frequencies of these bands would help to confirm the presence of these functional groups. However, a published FTIR spectrum for this compound could not be sourced.

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy, often used as a complementary technique to FTIR, would provide further information on the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the nitro group. No experimental Raman data for this specific compound has been reported in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₄H₁₁NO₅), the molecular weight is 273.24 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 273.

The fragmentation of this compound is governed by its functional groups: the carboxylic acid, the nitro group, and the methoxy group, as well as the biphenyl (B1667301) core structure. The analysis of fragmentation patterns for aromatic carboxylic acids, such as benzoic acid, often shows characteristic losses. docbrown.infomiamioh.edu The most prominent fragmentation pathways for the title compound are predicted to involve the initial loss of small, stable neutral molecules or radicals.

Key predicted fragmentation events include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group results in a prominent acylium ion [M-OH]⁺ at m/z 256. This is a common fragmentation for carboxylic acids. miamioh.edu

Loss of a carboxyl radical (•COOH): Decarboxylation can lead to the formation of an ion at m/z 228.

Loss of a nitro group (•NO₂): Cleavage of the C-N bond can result in an ion at m/z 227.

Loss of a methoxy radical (•OCH₃): The ether linkage can cleave to produce an ion at m/z 242.

Formation of the phenyl cation: Further fragmentation of the biphenyl structure can lead to characteristic aromatic ions, such as the phenyl cation at m/z 77, although this would be less direct from the parent ion. docbrown.info

The relative abundance of these fragments provides insight into the stability of the resulting ions and the strength of the chemical bonds within the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 273 | [C₁₄H₁₁NO₅]⁺ | - (Molecular Ion) |

| 256 | [C₁₄H₁₀NO₄]⁺ | •OH |

| 242 | [C₁₃H₈NO₄]⁺ | •OCH₃ |

| 228 | [C₁₃H₁₀NO₃]⁺ | •COOH |

| 227 | [C₁₄H₁₁O₃]⁺ | •NO₂ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net This pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal's unit cell—the basic repeating structural unit of the crystal. researchgate.net

For this compound, SC-XRD analysis would reveal the dihedral angle between the two phenyl rings, which is a critical conformational parameter. Steric hindrance between the ortho-methoxy group and the adjacent phenyl ring would likely result in a non-planar conformation. The analysis would also confirm the geometry of the carboxylic acid and nitro groups relative to the phenyl ring to which they are attached. Based on analyses of similar substituted biphenyl and pyrimidine (B1678525) derivatives, the compound is likely to crystallize in a centrosymmetric monoclinic system, such as P2₁/c. ijirset.comnih.gov

Table 2: Representative Crystallographic Data for a Substituted Biphenyl Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₄H₁₁NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.480 |

| b (Å) | 8.476 |

| c (Å) | 17.598 |

| β (°) | 98.45 |

| Volume (ų) | 1992.1 |

| Z (molecules/unit cell) | 4 |

Note: Data are representative based on a similar molecular structure ijirset.com and are for illustrative purposes.

The packing of molecules in a crystal is directed by a network of intermolecular interactions. For this compound, several key interactions are anticipated. The most significant would be strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers. This is a very common and stable motif for carboxylic acids in the solid state.

Elemental Analysis for Stoichiometric Characterization

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. For a pure sample of this compound, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated percentages.

Molecular Formula: C₁₄H₁₁NO₅ Molar Mass: 273.24 g/mol

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 61.54 | 61.50 |

| Hydrogen (H) | 4.06 | 4.10 |

| Nitrogen (N) | 5.13 | 5.09 |

Note: Experimental values are hypothetical and for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. upenn.edu

The structure of this compound contains several features that act as strong chromophores: the nitro-substituted phenyl ring, the methoxy-substituted phenyl ring, and the carboxylic acid group. The extended conjugation across the biphenyl system allows for π → π* transitions, while the nitro and carboxyl groups also permit n → π* transitions involving their non-bonding electrons. libretexts.orgupenn.edu

The electronic spectrum is expected to be complex, with multiple absorption bands.

π → π Transitions:* These high-intensity absorptions arise from the conjugated π-electron system of the biphenyl backbone. The presence of an electron-donating group (-OCH₃) and electron-withdrawing groups (-NO₂, -COOH) will influence the energy of these transitions, likely causing a red shift (bathochromic shift) to longer wavelengths compared to unsubstituted biphenyl. nih.gov

n → π Transitions:* These lower-intensity absorptions are associated with the excitation of non-bonding electrons on the oxygen atoms of the nitro and carboxyl groups into the π* anti-bonding orbital. upenn.edu

The absorption maxima (λ_max) are sensitive to the solvent used due to differing interactions with the molecule's ground and excited states.

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Predicted λ_max (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~215 | π → π* | Phenyl rings |

| ~270 | π → π* | Nitro-substituted aromatic system |

| ~330 | n → π* | Nitro group (-NO₂) |

Note: Wavelengths are illustrative, based on typical values for related aromatic compounds. nih.gov

Computational Chemistry and Theoretical Investigations of 3 2 Methoxyphenyl 5 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular systems at the atomic level. For 3-(2-methoxyphenyl)-5-nitrobenzoic acid, these calculations elucidate the fundamental aspects of its electronic distribution and three-dimensional arrangement.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and popular method for the geometry optimization of molecules. nih.gov This approach determines the lowest energy conformation of a molecule by calculating the electron density. For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict its stable three-dimensional structure. nih.gov The optimization process involves adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. nih.gov The resulting optimized geometry provides a theoretical model of the molecule in its ground state, which is crucial for understanding its reactivity and interactions. The presence of the nitro group can sometimes present challenges in geometry optimization, but modern computational methods are well-equipped to handle such systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. benasque.org This method extends the principles of DFT to excited states, allowing for the calculation of electronic excitation energies. benasque.orgcnr.it These energies correspond to the absorption of photons that promote electrons from occupied to unoccupied molecular orbitals. researchgate.net TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. cnr.itscielo.org.za These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. chemrxiv.org

Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. This synergy between theory and experiment provides a robust characterization of the molecule.

Calculation of Vibrational Frequencies and Intensities (FTIR, Raman)

The vibrational modes of this compound can be computationally explored through the calculation of its theoretical infrared (FTIR) and Raman spectra. nih.gov Using the optimized geometry obtained from DFT calculations, the harmonic vibrational frequencies and their corresponding intensities are determined. niscpr.res.in These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and typically appear in specific regions of the vibrational spectrum. niscpr.res.inesisresearch.orgorientjchem.org For instance, the asymmetric stretch is often found in the 1580–1500 cm⁻¹ range, while the symmetric stretch appears around 1400–1300 cm⁻¹. orientjchem.org These theoretical predictions aid in the assignment of experimental FTIR and Raman bands to specific molecular motions.

Prediction of NMR Chemical Shifts (e.g., Gauge Invariant Atomic Orbital (GIAO) method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational technique to predict the ¹H and ¹³C NMR chemical shifts of molecules. semanticscholar.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. semanticscholar.org These predicted values, when compared with experimental NMR data, can confirm the proposed structure and provide detailed insights into the electronic environment of the different atoms within the molecule. researchgate.net

Analysis of Electronic Transitions (UV-Vis)

The analysis of electronic transitions provides a deeper understanding of the UV-Vis absorption spectrum. youtube.com TD-DFT calculations not only predict the excitation energies but also provide information about the nature of the transitions, such as π→π* and n→π* transitions. researchgate.netscielo.org.za For this compound, these calculations can identify which molecular orbitals are involved in each electronic excitation. wiley-vch.de For example, a transition might be characterized as a promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This analysis helps to rationalize the observed absorption bands and provides insight into the electronic structure and photophysical properties of the molecule. scielo.org.zadntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key players in chemical reactions. wikipedia.orgresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO orbitals are critical parameters that dictate the electronic behavior of a molecule. While specific computational studies detailing the precise HOMO and LUMO energy values for this compound are not publicly available, general principles of computational chemistry allow for a qualitative prediction.

The presence of the electron-donating methoxy (B1213986) group (-OCH₃) and the phenyl ring would be expected to raise the energy of the HOMO, concentrating electron density in these regions. Conversely, the strongly electron-withdrawing nitro group (-NO₂) and the carboxylic acid group (-COOH) would significantly lower the energy of the LUMO, making the regions around these functional groups electron-deficient. wikipedia.org For similar, though not identical, molecules, HOMO and LUMO energies are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-311G(d,p). researchgate.netresearchgate.net These calculations provide quantitative values in units of electron volts (eV) or Hartrees.

Energy Band Gap Evaluation

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. wikipedia.org

The energy gap can be calculated by subtracting the HOMO energy from the LUMO energy (ΔE = E_LUMO - E_HOMO). schrodinger.com For related nitro-aromatic compounds, this value provides insight into intramolecular charge transfer possibilities. orientjchem.org For instance, in a study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO gap was found to be 4.9266 eV, indicating significant stability. mdpi.com Without specific experimental or computational data for this compound, a precise energy gap cannot be provided.

Interactive Data Table: Illustrative HOMO-LUMO Data for a Related Compound

This table presents hypothetical data for illustrative purposes, as specific values for this compound are not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Reactivity and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded for interpretation.

In an MEP map, regions of negative electrostatic potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack. For this compound, these red areas would be anticipated around the oxygen atoms of the nitro and carboxylic acid groups due to their high electronegativity. researchgate.netresearchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net These blue areas would likely be concentrated around the hydrogen atom of the carboxylic acid group. researchgate.net Intermediate potential regions are often colored green. This visual representation provides a clear guide to the reactive sites of the molecule. youtube.com

Global and Local Reactivity Descriptors (e.g., Mulliken atomic charges, Natural Bond Orbital (NBO) analysis)

To gain a more quantitative understanding of reactivity, global and local reactivity descriptors are calculated. These are often derived from methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Interactive Data Table: Illustrative Mulliken Charges for Selected Atoms

This table presents hypothetical data for illustrative purposes, as specific values for this compound are not available.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (Carboxyl) | -0.65 |

| O (Nitro) | -0.50 |

| N (Nitro) | +0.80 |

| H (Carboxyl) | +0.45 |

Intermolecular Interactions and Supramolecular Chemistry Studies

The functional groups present in this compound—specifically the carboxylic acid, methoxy, and nitro groups—are capable of participating in a variety of non-covalent intermolecular interactions. These interactions are fundamental to the formation of larger, ordered structures in the crystalline state, a field known as supramolecular chemistry.

The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), making it highly likely to form strong hydrogen bonds. In the solid state, benzoic acid derivatives often form dimeric structures through hydrogen bonding between their carboxylic acid groups. nih.gov Furthermore, the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG)

No published data on Hirshfeld surface analysis or RDG for this compound is available.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

There are no available QTAIM studies to analyze the bonding characteristics of this compound.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

A theoretical evaluation of NLO properties for this specific compound has not been found in the searched scientific literature.

Electric Dipole Moment (µ)

No calculated data for the electric dipole moment is available.

Polarizability (α)

No calculated data for polarizability is available.

First-Order Hyperpolarizability (β)

No calculated data for the first-order hyperpolarizability is available.

Second-Order Hyperpolarizability (γ)

No calculated data for the second-order hyperpolarizability is available.

Biomedical and Materials Science Research Applications of 3 2 Methoxyphenyl 5 Nitrobenzoic Acid and Its Analogs

Applications in Medicinal Chemistry Research (Mechanism-Focused)

The scaffold of 3-(2-methoxyphenyl)-5-nitrobenzoic acid and its analogs serves as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. The specific arrangement of the methoxy (B1213986), nitro, and carboxylic acid groups on the biphenyl (B1667301) framework allows for diverse chemical modifications, leading to compounds with tailored biological activities. Researchers have explored these structures to create molecules that can interact with various biological targets, primarily enzymes involved in pathological processes.

Role as Synthetic Intermediates for Pharmacologically Active Compounds

The chemical structure of this compound and related benzoic acid derivatives makes them versatile intermediates in the synthesis of more complex, pharmacologically active molecules. The carboxylic acid group is readily converted into esters, amides, or other functional groups, while the nitro group can be reduced to an amine, providing another point for chemical elaboration. These synthetic strategies have been employed to produce a wide range of compounds for biological evaluation.

For example, benzoic acid derivatives are common starting materials for creating amide and ester derivatives through condensation reactions with various amines, phenols, or alcohols. nih.govnih.gov The synthesis process can involve activating the benzoic acid, for instance with phosphorus oxychloride, before reacting it with an appropriate amine to form an amide linkage. nih.gov Similarly, chalcones, which can be derived from related methoxyphenyl structures, undergo cyclocondensation reactions with reagents like 4-hydrazinylbenzenesulfonamide (B1582950) to form pyrazoline compounds. researchgate.net Another synthetic approach involves the Wittig reaction, where a phosphonium (B103445) bromide salt derived from a substituted benzyl (B1604629) alcohol reacts with a benzoyl chloride to form a 2-phenylbenzofuran (B156813) core structure. unica.it These synthetic routes demonstrate the utility of substituted benzoic acids and their precursors as foundational building blocks for generating libraries of compounds with potential therapeutic applications. nih.gov

Development of Enzyme Inhibitors and Modulators

Analogs and derivatives based on the general structural features of this compound have been extensively investigated as inhibitors of various enzymes implicated in human diseases. The focus of this research is often on understanding the mechanism of inhibition and the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Cholinesterase inhibitors are crucial in the management of neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. cabidigitallibrary.orgdrugbank.com Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for these inhibitors. cabidigitallibrary.orgnih.gov While AChE is dominant in healthy brains, BChE activity increases in advanced Alzheimer's disease, making it an important therapeutic target. windows.net

Research has shown that various synthetic derivatives inspired by related scaffolds can inhibit these enzymes. For instance, a series of benzothiazolone derivatives demonstrated more effective inhibition against cholinesterases than against monoamine oxidases, with most compounds showing higher selectivity for BChE over AChE. mdpi.com One compound, M13, was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM, while another, M2, showed high selectivity for BChE. mdpi.com Similarly, novel 2-benzoylhydrazine-1-carboxamides have been designed and shown to dually inhibit both AChE and BChE, with some compounds exhibiting inhibition comparable to or better than the drug rivastigmine. researchgate.net

The mechanism of inhibition is often explored through kinetic studies and molecular docking. For example, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate was found to act as a mixed-type inhibitor for both AChE and BChE. mdpi.com Docking studies help to visualize how these inhibitor molecules fit into the active sites of the enzymes, revealing key interactions with amino acid residues. researchgate.netnih.gov

Table 1: Cholinesterase Inhibition by Various Compounds

| Compound Class | Compound Example | Target Enzyme | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| Benzothiazolone Derivative | M13 | BChE | 1.21 | mdpi.com |

| Benzothiazolone Derivative | M2 | BChE | 1.38 | mdpi.com |

| Benzothiazolone Derivative | M2 | AChE | 40.01 | mdpi.com |

| Trimethoxycinnamate | 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 | mdpi.com |

| Trimethoxycinnamate | 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | 32.46 | mdpi.com |

| Benzohydrazide | Compound 1e | AChE | 44 | researchgate.net |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of neurotransmitters like serotonin (B10506) and dopamine. nih.govnih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative conditions such as Parkinson's disease. nih.gov

Derivatives of related chemical scaffolds have shown significant potential as MAO inhibitors. In a study of 2-phenylbenzofuran derivatives, substitutions on both the phenyl ring and the benzofuran (B130515) moiety were found to determine the affinity for MAO-A or MAO-B. unica.it Specifically, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as the most potent MAO-B inhibitor in its series with an IC₅₀ value of 0.024 µM, while 7-nitro-2-phenylbenzofuran was the most potent MAO-A inhibitor (IC₅₀ = 0.168 µM). unica.it Both were found to be reversible inhibitors. unica.it

Another study on 2,1-benzisoxazole derivatives found that most compounds were specific inhibitors of MAO-B. nih.gov The most potent MAO-B inhibition was observed for compound 7a (IC₅₀ = 0.017 µM), highlighting how structural modifications can lead to highly potent and selective enzyme inhibitors. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition Data

| Compound Class | Compound Example | Target Enzyme | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| 2-Phenylbenzofuran Derivative | 2-(3-Methoxyphenyl)-5-nitrobenzofuran (9) | MAO-B | 0.024 | unica.it |

| 2-Phenylbenzofuran Derivative | 7-Nitro-2-phenylbenzofuran (7) | MAO-A | 0.168 | unica.it |

| 2,1-Benzisoxazole Derivative | Compound 7a | MAO-B | 0.017 | nih.gov |

| 2,1-Benzisoxazole Derivative | Compound 7b | MAO-B | 0.098 | nih.gov |

β-Secretase (BACE1) is a primary therapeutic target for Alzheimer's disease because it is the first enzyme in the pathway that produces amyloid-β (Aβ) peptides, which accumulate as plaques in the brain. nih.govnih.govrsc.org The development of BACE1 inhibitors aims to reduce the production of these neurotoxic peptides. rsc.org

Table 3: β-Secretase (BACE1) Inhibition by Various Compounds

| Compound Class | Compound Example | Target Enzyme | IC₅₀ (nM) | Citation |

|---|---|---|---|---|

| Peptidomimetic | Inhibitor 5 | BACE1 | 5.6 | nih.gov |

| Hydroxyethylamine-based | Compound 12 | BACE1 | 20 | nih.gov |

| Biflavonoid | 2,3-Dihydro-6-methylginkgetin (B13450637) (44) | BACE1 | 350 | nih.gov |

α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. researchgate.netnih.gov Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby controlling the rise in blood sugar after meals, which is a key strategy in managing type 2 diabetes mellitus. researchgate.netnih.govsciopen.com

A variety of natural and synthetic compounds have been investigated for their α-glucosidase inhibitory activity. researchgate.net In one study, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govwindows.netthiazin-2-yl)-N-arylacetamides were synthesized and evaluated. nih.gov Several of these derivatives emerged as potent inhibitors, with compound 12a showing an IC₅₀ value of 18.25 μM, which was significantly better than the standard drug, acarbose (B1664774) (IC₅₀ = 58.8 μM). nih.gov Molecular docking studies for these compounds revealed strong binding interactions with key amino acid residues in the enzyme's active site, such as Asp203, Asp542, and His600. nih.gov The inhibitory mechanism is often competitive, as seen with certain flavonoids that compete with the substrate for binding to the enzyme. sciopen.com

Table 4: α-Glucosidase Inhibition Data

| Compound Class | Compound Example | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| N-Arylacetamide Derivative | 12a | 18.25 | 58.8 | nih.gov |

| N-Arylacetamide Derivative | 12d | 20.76 | 58.8 | nih.gov |

| N-Arylacetamide Derivative | 12g | 24.24 | 58.8 | nih.gov |

| N-Arylacetamide Derivative | 11c | 30.65 | 58.8 | nih.gov |

| Flavonoid | Compound 218 | 42.19 | 489.25 | sciopen.com |

Antimicrobial and Antifungal Activity Studies (Mechanism-Focused)

Analogs of this compound containing a nitro group have been a focus of antimicrobial research. The antimicrobial action of nitroaromatic compounds often relies on the enzymatic reduction of the nitro group within the microbial cell. This process can lead to the formation of highly reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are cytotoxic. These reactive intermediates can induce significant cellular damage by targeting a wide range of macromolecules, including DNA, proteins, and lipids, ultimately leading to microbial cell death.

In studies of related structures, such as 5-nitro-3-phenyliminoindol-2(3H)-ones, which are synthesized from 5-nitroindol-2,3-dione, researchers have observed specific patterns of activity. nih.gov These compounds demonstrated notable growth inhibition against Gram-positive bacteria but showed little to no effect on Gram-negative bacteria. nih.gov This selectivity suggests that differences in cell wall structure, membrane permeability, or the presence of specific nitroreductase enzymes in Gram-positive bacteria may be key to the compound's mechanism of action. In the same study, the compounds were found to lack any antifungal activity, indicating a mechanism that is specific to certain types of bacteria. nih.gov

DNA Interaction Studies (e.g., Intercalation, Topoisomerase Inhibition)

The interaction of small molecules with DNA is a primary mechanism for many therapeutic agents. These interactions are broadly classified as either non-covalent or covalent. nih.gov Non-covalent binding, which is reversible, includes electrostatic interactions with the phosphate (B84403) backbone, groove binding (in either the major or minor groove), and intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov Covalent binding is an irreversible process that forms a direct bond with the DNA, causing significant disruption to its structure and function. nih.gov

The planar aromatic structure inherent in analogs of this compound makes them potential candidates for DNA intercalation. An increase in the viscosity of a DNA solution upon addition of a compound is a strong indicator of intercalation, as the insertion of the molecule lengthens and stiffens the DNA helix. nih.gov Furthermore, changes in the thermal denaturation temperature (melting point) of DNA can reveal the strength and nature of the binding affinity. nih.gov While specific studies on this compound itself are not detailed, metal complexes incorporating similar aromatic ligands have been shown to interact with DNA, suggesting that its analogs could function as DNA-targeting agents.

Exploration of Neuroprotective Compound Design (e.g., dictyoquinazol A derivatives)

Research into neuroprotective agents has identified naturally occurring compounds from mushrooms as a promising source. nih.govresearchgate.net Notably, dictyoquinazols A, B, and C were isolated from the mushroom Dictyophora indusiata and identified as unique quinazoline (B50416) compounds. nih.gov These compounds have demonstrated the ability to protect primary cultured mouse cortical neurons from cell death induced by glutamate (B1630785) and N-methyl-D-aspartate (NMDA) excitotoxicity in a dose-dependent manner. nih.govresearchgate.net This protective effect is significant for research into treatments for conditions like stroke, where excitotoxicity plays a major role.

The core structure of these natural products has inspired the synthesis of new analogs. A flexible and efficient synthesis for dictyoquinazol A was developed, which also allowed for the creation of several structural variants. nih.gov When tested in cell-based models of stroke, some of these new synthetic compounds were found to possess superior neuroprotective activity compared to the original natural product. nih.gov This work has successfully established a new molecular scaffold based on the quinazoline structure that holds significant promise for the development of novel pharmaceutical treatments for stroke and other neurodegenerative disorders. nih.gov

Anticancer Mechanism Investigations (e.g., Gold(I) Complexes)

Gold(I) and Gold(III) complexes have emerged as a significant class of non-platinum anticancer agents, exhibiting different mechanisms of action that can overcome issues like cisplatin (B142131) resistance. nih.govrsc.org Unlike cisplatin, which primarily targets nuclear DNA, many gold complexes target thiol-rich proteins and enzymes. rsc.org A primary target is the enzyme thioredoxin reductase (TrxR), which is crucial for maintaining cellular redox balance. rsc.orgnih.gov Inhibition of TrxR by gold complexes leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis (programmed cell death). rsc.org

Ligands derived from or analogous to this compound can be incorporated into gold(I) complexes, often alongside phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, to modulate their stability, lipophilicity, and cytotoxic activity. researchgate.netplos.org For example, gold(I)-phosphine complexes have been studied extensively, where the gold(I) center is linearly coordinated to the phosphine and a second ligand, which can influence the compound's kinetic profile and delivery to target cells. plos.org Studies have shown that these complexes can exhibit potent in vitro cytotoxicity against a range of human cancer cell lines, including those for breast (MCF7), lung (A549), and cervical (HeLa) cancer, with some analogs showing significantly higher activity than cisplatin. plos.org

| Complex Type | Target Cell Line | Observed Effect/Mechanism | Reference |

| Gold(I)-NHC Complex | A549 (Lung) | Induces ROS generation and TrxR inhibition. | nih.gov |

| Gold(I)-Phosphine | A549, H1975 (Lung) | Exhibited higher anticancer activity than cisplatin. | nih.gov |

| Gold(I)-Phosphine | MCF7, HOS, THP-1 | Showed significant in vitro anticancer effect. | plos.org |

| Gold(III) Complexes | A2780 (Ovarian) | Induced apoptosis with lower cytotoxicity to normal cells compared to cisplatin. | nih.gov |

Structure-Activity Relationship (SAR) Studies based on Molecular Docking and Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Modern SAR investigations heavily rely on computational methods like molecular docking to predict the interaction between a ligand (the compound) and its biological target, typically a protein or enzyme. rsdjournal.orgnih.gov

Molecular docking simulations place a molecule into the active site of a target protein and calculate a binding score, which estimates the binding affinity. researchgate.net These models allow researchers to visualize how a compound binds, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. researchgate.net For instance, in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy, docking studies revealed that pyrazoline derivatives with a 4-methoxyphenyl (B3050149) group formed critical hydrogen bonds and steric interactions with residues like Thr 766, Gln 767, and Met 769 in the enzyme's active site. researchgate.net These computational insights correlate well with in vitro activity and guide the rational design of more potent and selective inhibitors. nih.govresearchgate.net Such studies have been applied to quinazoline derivatives to develop inhibitors for enzymes relevant to SARS-CoV-2. nih.govmdpi.com

| Compound Class | Target Enzyme | Key Interacting Residues (from Docking) | Significance | Reference |

| Pyrazoline Carbothioamides | EGFR Tyrosine Kinase | Thr 766, Gln 767, Met 769 | Identified compounds with high binding affinity, correlating with anticancer activity. | researchgate.net |

| Quinazoline Derivatives | 3CLpro, cPLA2, sPLA2 | Key amino acids in active sites | Findings imply potential for developing effective SARS-CoV-2 and anti-inflammatory drugs. | nih.govmdpi.com |

| Kojic Acid Derivatives | Tyrosinase | Tropolone structure used as a guide | Suggested potential candidate molecules for tyrosinase inhibitors based on energy values. | rsdjournal.org |

Applications in Advanced Materials Research

Contributions to Non-linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for applications in optical communications, signal processing, and optical switching. tcichemicals.comuobasrah.edu.iq Organic molecules have attracted significant attention for NLO applications due to their potential for large and ultrafast responses. ucf.edu A common structural motif for second-order NLO activity is a donor-π bridge-acceptor (D-π-A) system.

The structure of this compound features a methoxy group (electron donor) and a nitro group (electron acceptor) substituted on a phenyl ring system (the π-bridge), making it and its analogs promising candidates for NLO materials. The p-nitroaniline motif is a classic example of a molecule with high NLO potential, but its activity is often lost in the solid state due to centrosymmetric crystallization. nih.gov A key challenge is to organize these molecules into a non-centrosymmetric (polar) arrangement. One successful strategy involves incorporating the NLO-active organic linker into a metal-organic framework (MOF). nih.gov For example, when 2-amino-5-nitroterephthalate was used as a linker with Al³⁺ or Ga³⁺, it formed a polar MIL-53 framework, resulting in a stable NLO material. nih.gov The properties of these materials are often characterized using techniques like the Z-scan method, which measures the nonlinear refractive index and nonlinear absorption. uobasrah.edu.iqucf.eduscispace.com

Role in Dye Chemistry and Pigment Synthesis

The structural features of this compound, specifically the presence of a nitro group and an aromatic carboxylic acid, suggest its potential as a precursor in the synthesis of various classes of dyes and pigments. While direct synthesis of dyes using this specific molecule is not extensively documented in readily available literature, its analogous compounds, particularly nitrobenzoic acids and their derivatives, are fundamental in the production of azo dyes and other colorants. nih.govgoogle.com

Azo dyes, which constitute a significant portion of commercially available dyes, are primarily synthesized through a diazotization-coupling reaction. nih.govjchemrev.com This process typically involves the conversion of a primary aromatic amine to a diazonium salt, which then reacts with a coupling component, often a phenol (B47542) or an aniline (B41778) derivative, to form the characteristic azo group (-N=N-). nih.govunb.ca In this context, the amino derivative of this compound, which can be obtained by the reduction of the nitro group, would be a key intermediate. This resulting aminobenzoic acid derivative could then be diazotized and coupled with various naphthol or aniline derivatives to produce a range of monoazo dyes. The color of these dyes is influenced by the electronic properties of the substituents on both the diazo and coupling components. jchemrev.com

Nitro-substituted aromatic compounds are also used in the synthesis of other classes of dyes. For instance, nitro dyes are a class of compounds where the nitro group itself acts as a chromophore. researchgate.net Furthermore, intermediates derived from nitrobenzoic acids are crucial in the synthesis of complex pigments. For example, 3-nitro-4-methoxybenzoic acid serves as a key intermediate in the production of red organic pigments. google.com This involves the conversion of the nitrobenzoic acid to an acyl chloride, followed by condensation with an aniline derivative and subsequent reduction of the nitro group to generate the final pigment structure. google.com Given the structural similarities, this compound could potentially undergo similar reaction pathways to yield novel pigments.

The synthesis of azo dyes from benzoic acid derivatives has been explored for various applications. dergipark.org.trresearchgate.net For instance, monoazo dyes derived from benzoic acid have been synthesized and their photovoltaic properties studied, indicating their potential use in dye-sensitized solar cells. researchgate.net The general synthetic route for such dyes involves the diazotization of an aminobenzoic acid and subsequent coupling with a suitable aromatic compound. The resulting dyes often exhibit good thermal stability and interesting photophysical properties. researchgate.net

Table 1: Examples of Azo Dyes Derived from Benzoic Acid Analogs and their Characteristics

| Diazo Component (Derived from) | Coupling Component | Resulting Dye Characteristics | Reference |

| 4-Aminobenzoic acid | Thymol | Studied for medicinal properties. | ijisrt.com |

| 2-Naphthylamine | 3,5-dihydroxybenzoic acid | Characterized for its structural and absorption properties. | dergipark.org.tr |

| p-Amino acetophenone | Phenol | Resulted in yellow precipitate; used for dyeing wool, cotton, and sawdust. | jbiochemtech.com |

| Aniline | Vanillin (B372448) | Synthesized as new nitro diazo vanillin derivatives. |

Exploration in Functional Materials Design

The unique combination of functional groups in this compound and its analogs makes them attractive building blocks for the design of functional materials with tailored optical, electronic, and chemical properties. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic structure and reactivity of the molecule, making it a key component in the development of materials for electronics and nonlinear optics. nih.gov

Nitro-substituted benzanthrone (B145504) derivatives, for example, have been synthesized and shown to exhibit intense absorption and luminescent properties. nih.gov The introduction of a nitro group into the benzanthrone core enhances the intramolecular charge transfer (ICT) character, which can lead to a significant charge redistribution upon excitation and pronounced fluorosolvatochromism. This property is highly desirable for applications in chemical sensors and probes. nih.gov Furthermore, the presence of an electron-withdrawing nitro group has been found to increase the hyperpolarizability of molecules, making them suitable for use in optical limiter devices. nih.gov

The carboxylic acid group in this compound provides a versatile handle for incorporating the molecule into larger structures, such as polymers or metal-organic frameworks (MOFs). Carboxylic acids are known to serve as starting materials for the synthesis of various other important organic compounds like anhydrides, esters, acid chlorides, and amides. ncert.nic.in This versatility allows for the covalent linking of the molecule to other components to create materials with specific functionalities. For instance, p-nitrobenzoic acid has been studied for its surface-enhanced infrared absorption on silver island films, which has implications for the development of sensitive detection methods. acs.org

Moreover, the methoxy group can influence the solubility and intermolecular interactions of the resulting materials. The combination of these functional groups can lead to the creation of materials with unique properties. For example, N-acylhydrazones containing trimethoxybenzoyl and nitro-substituted salicylaldehyde (B1680747) moieties have been synthesized and their structural and electronic properties investigated. beilstein-journals.org The presence of the electron-withdrawing nitro substituent was found to strengthen intramolecular hydrogen bonds and significantly affect the acidity of the phenolic group, which in turn influences the molecule's stability and potential for biological applications. beilstein-journals.org

The development of copper-based nanoplatforms for biomedical applications also highlights the utility of related functional groups. In one study, a nanoplatform was constructed using a copper source and an organic ligand, which was then functionalized with other molecules for synergistic chemodynamic and photodynamic therapy. acs.org While not directly involving this compound, this research showcases how metal coordination with organic ligands containing functional groups like carboxylic acids can lead to advanced functional materials.

Table 2: Functional Materials Derived from Analogous Nitro-Substituted Aromatic Acids

| Compound/Material Class | Key Functional Groups | Potential Application | Reference |

| Nitro-substituted benzanthrone derivatives | Nitro group, amino group | Luminescent probes, optical limiters | nih.gov |

| p-Nitrobenzoic acid on silver films | Nitro group, carboxylic acid | Surface-enhanced infrared spectroscopy | acs.org |

| N-acylhydrazones | Nitro group, methoxy group, hydrazone | Bio-inspired materials, potential for metal ion sequestering | beilstein-journals.org |

| Azo dyes from benzoic and cinnamic acids | Azo group, carboxylic acid | Photosensitizers in dye-sensitized solar cells | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex aromatic compounds like 3-(2-Methoxyphenyl)-5-nitrobenzoic acid traditionally relies on multi-step processes, including nitration and cross-coupling reactions. Future research should prioritize the development of more efficient, environmentally benign, and sustainable methods.

Current synthetic approaches for similar structures often involve the nitration of a benzoic acid precursor. orgsyn.org However, this can lead to mixtures of isomers and requires harsh reagents like concentrated nitric and sulfuric acids. orgsyn.orgquora.com The preparation of the biaryl linkage is also a critical step. Future methodologies could explore innovative strategies to overcome these limitations.

Key Research Thrusts:

Greener Nitration Techniques: Investigation into solid acid catalysts, milder nitrating agents, and solvent-free reaction conditions could offer higher selectivity and reduce hazardous waste.

Advanced Cross-Coupling Reactions: While methods like Suzuki and Heck couplings are standard, research into C-H activation could provide a more atom-economical route to form the phenyl-phenyl bond, directly coupling a methoxybenzene derivative with a nitrobenzoic acid precursor.

Electro-organic Synthesis: The use of electricity to drive the synthesis offers a metal- and catalyst-free alternative. researchgate.net Future work could develop an electrochemical method for either the nitration or the cross-coupling step, minimizing reagent use and byproducts. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety for energetic nitration reactions, and easier scalability compared to batch processing.

Table 1: Comparison of Synthetic Methodologies for Biaryl Nitrobenzoic Acids This table is interactive. Click on headers to sort.

| Methodology | Traditional Approach (e.g., Batch Nitration/Coupling) | Potential Future Approach | Key Advantages of Future Approach |

|---|---|---|---|

| Nitration | Concentrated HNO₃/H₂SO₄ | Solid-acid catalysis, Flow chemistry | Reduced acid waste, improved safety, higher selectivity. |

| Biaryl Coupling | Pd-catalyzed Suzuki or Heck reaction | C-H activation, Electrosynthesis | Higher atom economy, reduced metal catalyst contamination. |

Advanced Spectroscopic Probes for Real-Time Mechanistic Analysis

Understanding the reaction mechanisms and molecular dynamics of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. While standard techniques like NMR and IR are used for structural characterization nih.gov, they provide limited information on transient species and ultrafast processes.

Future research could employ sophisticated spectroscopic techniques to gain deeper mechanistic insights. For instance, studies on similar nitroaromatic compounds like nitrophenols have successfully used ultrafast spectroscopy to track excited-state dynamics, including charge transfer and structural rearrangements on femtosecond timescales. mdpi.com

Potential Spectroscopic Investigations:

Femtosecond Transient Absorption (fs-TA): This technique can be used to monitor the electronic excited states of the molecule following photoexcitation. It would allow researchers to study the influence of the methoxyphenyl and nitro groups on the electronic relaxation pathways, which is critical for photophysical applications. mdpi.com

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS can provide time-resolved vibrational information about the molecule in its excited state. This would enable the direct observation of structural changes, such as the twisting of the nitro group or changes in bond lengths, during a photochemical process. mdpi.com

Operando Spectroscopy: By integrating spectroscopic probes (like Raman or IR) directly into a reaction vessel (e.g., a flow reactor), researchers could monitor the formation of intermediates and byproducts in real-time, allowing for precise optimization of reaction conditions.

Table 2: Advanced Spectroscopic Probes and Potential Insights This table is interactive. Click on headers to sort.

| Spectroscopic Technique | Information Gained | Potential Application Area |

|---|---|---|

| Femtosecond Transient Absorption (fs-TA) | Electronic state lifetimes, charge transfer dynamics. | Photochemistry, Materials Science. |

| Femtosecond Stimulated Raman (FSRS) | Time-resolved vibrational structure of intermediates. | Mechanistic Elucidation, Photophysics. |

| Operando IR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Synthetic Route Optimization. |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction